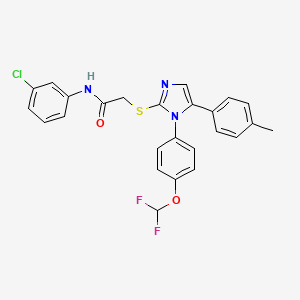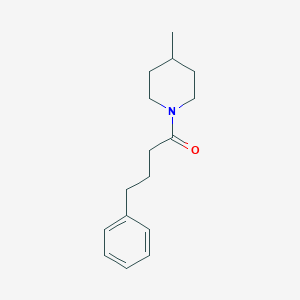![molecular formula C13H12N6OS B2971809 5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}-2,1,3-benzothiadiazole CAS No. 2320956-00-9](/img/structure/B2971809.png)
5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}-2,1,3-benzothiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}-2,1,3-benzothiadiazole is a complex organic compound that features a unique combination of azetidine, triazole, and benzothiadiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique structural properties.
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit potent inhibitory activities against cancer cell lines . These compounds are known to interact with various enzymes and receptors in the body, contributing to their biological activity .
Mode of Action
It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function and leading to the observed biological effects.
Biochemical Pathways
Based on the known activities of similar compounds, it can be inferred that the compound may affect pathways related to cell proliferation and apoptosis
Result of Action
Similar compounds have been shown to inhibit the proliferation of cancer cells and induce apoptosis . This suggests that (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone may have similar effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}-2,1,3-benzothiadiazole typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate amine and halide precursors under basic conditions.
Introduction of the triazole moiety: This step often involves a click chemistry approach, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring.
Coupling with benzothiadiazole: The final step involves coupling the azetidine-triazole intermediate with benzothiadiazole using standard peptide coupling reagents such as EDCI or DCC in the presence of a base like DIPEA.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to ensure high purity and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the azetidine ring, potentially opening it to form linear amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole moiety can lead to the formation of triazolone derivatives, while reduction of the azetidine ring can yield linear amines.
科学的研究の応用
Chemistry
In chemistry, 5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}-2,1,3-benzothiadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
Biologically, this compound has shown potential as an anticancer agent. Studies have indicated that derivatives of this compound exhibit cytotoxic activities against various cancer cell lines, making it a promising candidate for further drug development .
Medicine
In medicine, the compound’s ability to inhibit specific enzymes and pathways makes it a potential therapeutic agent for treating diseases such as cancer and bacterial infections. Its triazole moiety is particularly known for its antifungal and antibacterial properties .
Industry
Industrially, the compound can be used in the development of new materials with unique electronic and optical properties. Its benzothiadiazole moiety is known for its electron-accepting capabilities, making it useful in organic electronics and photovoltaics .
類似化合物との比較
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds also feature the triazole moiety and have shown significant anticancer activity.
(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans: These compounds are known for their energetic properties and potential use in propellants.
Uniqueness
What sets 5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}-2,1,3-benzothiadiazole apart is its combination of the azetidine, triazole, and benzothiadiazole moieties, which confer unique chemical reactivity and biological activity. This combination allows for a broader range of applications in medicinal chemistry and materials science compared to similar compounds .
特性
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6OS/c20-13(10-1-2-11-12(3-10)17-21-16-11)18-4-9(5-18)6-19-8-14-7-15-19/h1-3,7-9H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZMUQVGHGWIAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-tert-butyl-3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2971731.png)
![1-[2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2971732.png)



![ETHYL 1,3,5-TRIMETHYL-4-[(3-METHYLBUTYL)CARBAMOYL]-1H-PYRROLE-2-CARBOXYLATE](/img/structure/B2971742.png)





